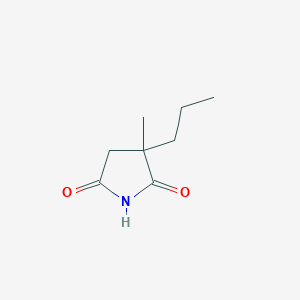

3-Methyl-3-propylpyrrolidine-2,5-dione

Overview

Description

3-Methyl-3-propylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol .

Synthesis Analysis

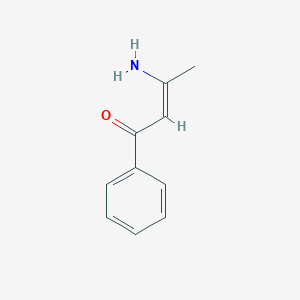

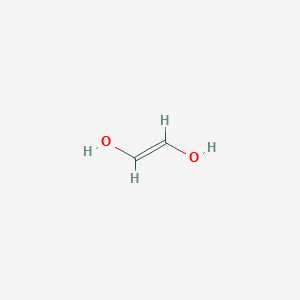

The synthesis of pyrrolidine derivatives, including 3-Methyl-3-propylpyrrolidine-2,5-dione, often involves ring construction from different cyclic or acyclic precursors . For instance, the synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, leading to the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which then afforded the desired compounds by reaction with thionyl chloride .Molecular Structure Analysis

The molecular structure of 3-Methyl-3-propylpyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound’s SMILES string representation isCCCC1(C)CC(=O)NC1=O . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-3-propylpyrrolidine-2,5-dione include a melting point of 76-77 °C (lit.) . The compound’s InChI key isVXXGMHKGORIRTK-UHFFFAOYSA-N .

Scientific Research Applications

Anticonvulsant Activity

3-Methyl-3-propylpyrrolidine-2,5-dione: has been studied for its potential use as an anticonvulsant. Researchers have synthesized derivatives of this compound and evaluated their effectiveness in animal models of epilepsy. The most promising compound showed a higher effective dose (ED50) value than reference drugs like valproic acid and ethosuximide in maximal electroshock (MES) and psychomotor (6 Hz) seizure tests .

Antinociceptive Properties

The derivatives of 3-Methyl-3-propylpyrrolidine-2,5-dione have also been tested for their antinociceptive (pain-relieving) activity. This was assessed using the hot plate test and writhing tests in animal studies. The compounds exhibited moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels, which are pathways known to be involved in pain perception .

Analgesic Mechanism Investigation

Further research into the analgesic effects of 3-Methyl-3-propylpyrrolidine-2,5-dione derivatives has included studying their affinity for the TRPV1 receptor. This receptor is a critical component in the body’s response to painful stimuli, and understanding the interaction with this receptor can help in the design of new pain medications .

Hepatotoxicity Evaluation

An important aspect of pharmaceutical research is assessing the safety profile of new compounds. Studies have investigated the hepatotoxic properties of 3-Methyl-3-propylpyrrolidine-2,5-dione derivatives in HepG2 cells, a type of liver cell. This is crucial for predicting potential liver toxicity in humans .

Organic Synthesis Building Block

3-Methyl-3-propylpyrrolidine-2,5-dione: serves as an organic building block in chemical synthesis. It’s used in the creation of various organic compounds due to its reactive nature and structural versatility. This makes it a valuable compound in medicinal chemistry and materials science .

Organocatalytic Synthesis of Pyrroles

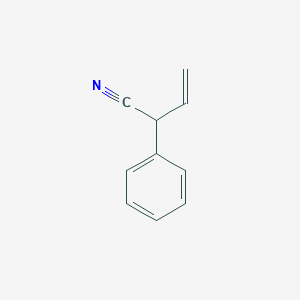

The compound is also involved in the organocatalytic synthesis of pyrroles, which are five-membered heterocyclic scaffolds. These structures are significant in pharmaceuticals and agrochemicals. The [3 + 2] cycloaddition reaction is a common method for constructing such scaffolds, and 3-Methyl-3-propylpyrrolidine-2,5-dione plays a role in this process .

Future Directions

Pyrrolidine derivatives, including 3-Methyl-3-propylpyrrolidine-2,5-dione, continue to be of interest in drug research and development due to their versatile scaffold and wide range of biological activities . Future research may focus on exploring different synthetic strategies and investigating the influence of steric factors on biological activity .

properties

IUPAC Name |

3-methyl-3-propylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-4-8(2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXGMHKGORIRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933705 | |

| Record name | 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-propylpyrrolidine-2,5-dione | |

CAS RN |

1497-19-4 | |

| Record name | 3-Methyl-3-propyl-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1497-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylpropylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3-propylpyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)